4-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a thiophene ring attached to the benzamide structure
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiophene, a key structural component of this compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, indicating that they can induce various molecular and cellular changes .
Action Environment
The solubility of thiophene in organic solvents and its insolubility in water may suggest that the compound’s action could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to form an intermediate.
Introduction of the Thiophene Ring: The intermediate is then reacted with thiophene-3-carboxaldehyde under specific conditions to introduce the thiophene ring.
Final Product Formation: The final step involves the cyclization and purification of the product to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide structure but with different substituents.
2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride: Another compound with a similar chloro and methoxy substitution pattern.
Uniqueness
4-Chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-13(11-6-7-19-9-11)8-16-14(17)10-2-4-12(15)5-3-10/h2-7,9,13H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGMEEFSIJJPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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